An In-depth Technical Guide to the Basic Properties of N-methyl-1-(naphthalen-2-yl)methanamine
An In-depth Technical Guide to the Basic Properties of N-methyl-1-(naphthalen-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-methyl-1-(naphthalen-2-yl)methanamine emerges as a molecule of significant interest within the landscape of medicinal chemistry and pharmacological research. Its structural architecture, featuring a secondary amine tethered to a naphthalene core, presents a compelling scaffold for the design of novel therapeutics. The basicity of the amine functionality is a cornerstone of its physicochemical profile, profoundly influencing its behavior in biological systems—from absorption and distribution to target engagement. This guide is crafted to provide a comprehensive, in-depth exploration of the basic properties of this compound, grounded in established chemical principles and supported by practical, field-proven methodologies. As a senior application scientist, my objective is to not only present the data but to also illuminate the underlying rationale, thereby empowering fellow researchers in their scientific pursuits.
Molecular Structure and its Influence on Basicity
At the heart of N-methyl-1-(naphthalen-2-yl)methanamine's properties is its molecular structure. The molecule comprises a methyl group and a naphthalen-2-ylmethyl group covalently bonded to a nitrogen atom, classifying it as a secondary amine. The nitrogen atom's lone pair of electrons is the primary determinant of its basicity, its ability to accept a proton.[1][2]
Several structural features synergistically dictate the availability of this lone pair and, consequently, the compound's basic strength:
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Inductive Effect: The methyl group, being electron-donating, exerts a positive inductive effect (+I), pushing electron density towards the nitrogen atom. This enhances the availability of the lone pair for protonation, thereby increasing basicity compared to a primary amine.
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Steric Hindrance: The bulky naphthalen-2-ylmethyl substituent can create steric hindrance around the nitrogen atom. This may impede the approach of a proton, a phenomenon that can sometimes reduce basicity.
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The Naphthalene Moiety: The naphthalene ring is separated from the nitrogen atom by a methylene (-CH2-) bridge. This spatial separation prevents the delocalization of the nitrogen's lone pair into the aromatic system, a key distinction from aromatic amines where such delocalization significantly reduces basicity. Therefore, the naphthalene group primarily influences the compound's lipophilicity and potential for π-π stacking interactions with biological targets, rather than directly modulating the electronic nature of the amine.
Physicochemical and Predicted Properties
A quantitative understanding of the physicochemical properties of N-methyl-1-(naphthalen-2-yl)methanamine is crucial for its application in research and development.
Table 1: Physicochemical Properties of N-methyl-1-(naphthalen-2-yl)methanamine
| Property | Value | Source |
| IUPAC Name | N-methyl-1-(naphthalen-2-yl)methanamine | [1] |
| CAS Number | 76532-33-7 | [1] |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | White to yellow solid, semi-solid, or liquid | [1] |
| Predicted pKa | ~9.38 (of the 1-isomer) | |
| Predicted XLogP3 | 2.6 (of the 1-isomer) | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1] |
Note: The pKa and XLogP3 values are for the isomeric N-methyl-1-(naphthalen-1-yl)methanamine and are presented here as estimations. Experimental determination for the 2-isomer is recommended for precise applications.
The predicted pKa of the isomeric compound suggests that at physiological pH (~7.4), N-methyl-1-(naphthalen-2-yl)methanamine will exist predominantly in its protonated, cationic form. This has profound implications for its pharmacokinetic and pharmacodynamic profile, influencing its aqueous solubility, membrane permeability, and potential for ionic interactions with biological targets.
Synthesis and Purification
The synthesis of N-methyl-1-(naphthalen-2-yl)methanamine can be efficiently achieved through reductive amination of 2-naphthaldehyde with methylamine. This one-pot reaction is a cornerstone of amine synthesis due to its versatility and control over the degree of alkylation.[4][5]
Synthetic Workflow: Reductive Amination
The process involves two key stages: the formation of an imine intermediate followed by its reduction to the target secondary amine.
Caption: Reductive amination workflow for N-methyl-1-(naphthalen-2-yl)methanamine synthesis.
Detailed Experimental Protocol
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthaldehyde (1.0 equivalent) in an appropriate solvent such as methanol.
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Amine Addition: To the stirred solution, add methylamine (1.1-1.5 equivalents), typically as a solution in a suitable solvent (e.g., methanol or water). A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.
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Imine Formation: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the formation of the imine intermediate by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
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Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), in small portions to control the exothermic reaction and gas evolution.
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Work-up and Extraction: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-methyl-1-(naphthalen-2-yl)methanamine.
A patent for the synthesis of the 1-isomer also describes a two-step process involving the formation of an N-formyl intermediate from 1-chloromethylnaphthalene, followed by hydrolysis to yield the final product.[6] This route offers an alternative to reductive amination.
Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, a singlet for the methylene (-CH₂) protons, and a singlet for the N-methyl (N-CH₃) protons. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbons of the naphthalene ring, the methylene carbon, and the N-methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For N-methyl-1-(naphthalen-2-yl)methanamine (C₁₂H₁₃N), the expected molecular ion peak [M]⁺ would be at an m/z of approximately 171.24. The fragmentation pattern can also provide structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-H stretching from the aromatic and aliphatic portions, and potentially a weak to medium N-H stretching band for the secondary amine.
Experimental Determination of Basicity (pKa)
The pKa value is a critical parameter that quantifies the basicity of the amine. A higher pKa indicates a stronger base. Potentiometric titration is a robust and widely used method for the experimental determination of pKa.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
This self-validating system relies on the precise measurement of pH as a function of the volume of a strong acid added. The pKa is determined from the titration curve at the point where half of the amine has been neutralized.
Potential Applications in Drug Discovery
The N-methyl-1-(naphthalen-2-yl)methanamine scaffold is a valuable starting point for the design of novel bioactive molecules. The naphthalene moiety is a well-established pharmacophore that can engage in hydrophobic and π-π stacking interactions within protein binding sites. Derivatives of naphthalene have shown a wide range of biological activities, including anti-inflammatory and potential anticancer properties. The secondary amine provides a handle for further chemical modification and is often a key feature for interaction with biological targets. For instance, this core structure is related to intermediates used in the synthesis of antifungal agents like Terbinafine.[6]
Safety and Handling
As a matter of good laboratory practice, N-methyl-1-(naphthalen-2-yl)methanamine should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated fume hood to avoid inhalation.
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Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1]
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Hazard Statements: The compound is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Conclusion
N-methyl-1-(naphthalen-2-yl)methanamine is a secondary amine with basic properties governed by the interplay of inductive and steric effects. Its synthesis is readily achievable through established methods like reductive amination, and its physicochemical properties, particularly its basicity, are critical to its behavior in biological systems. While further experimental data is required for a complete profile, this guide provides a solid foundation for researchers working with this and related compounds. The structural motifs present in N-methyl-1-(naphthalen-2-yl)methanamine make it a promising platform for the development of new chemical entities in the field of drug discovery.
References
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Nickel-catalysed highly regioselective synthesis of β-acyl naphthalenes under reductive conditions - Supporting Information. Royal Society of Chemistry. Available at: [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
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Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
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N-methyl-1-(naphthalen-1-yl)methanamine. ChemBK. Available at: [Link]
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N-Methyl-N-naphthylmethylamine. PubChem. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Reductive Amination. Chemistry LibreTexts. Available at: [Link]
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New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing. Available at: [Link]
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